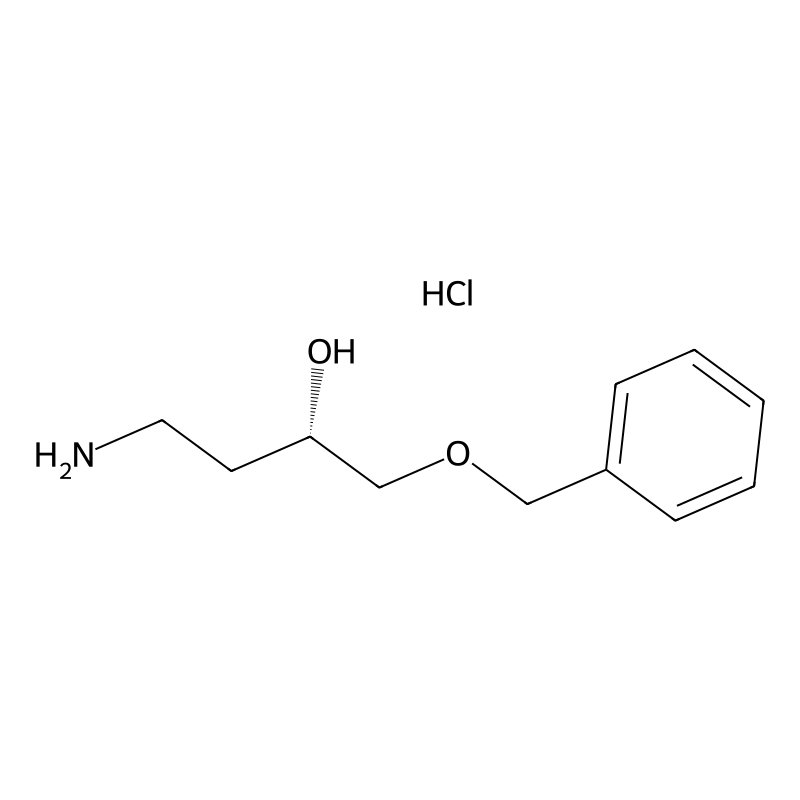

(2S)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

The compound (2S)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride is a chiral amino alcohol that features a secondary amine and a benzyloxy group. Its molecular formula is C₉H₁₃ClN₂O₂, and it is characterized by the presence of a hydroxyl group, which contributes to its potential biological activity. The compound's stereochemistry is significant, as the specific configuration at the 2-position (S) can influence its pharmacological properties and interactions with biological targets.

- Chiral Synthesis: The presence of a stereocenter (2S configuration) makes AB-HCl a potential building block for the synthesis of other chiral molecules. Chiral molecules are essential in various fields, including pharmaceuticals and agrochemicals, due to their ability to interact differently with biological targets depending on their spatial arrangement.

- Amino Alcohol Research: AB-HCl belongs to the class of amino alcohols, which are known for their diverse biological activities. Research on other amino alcohols suggests potential applications in areas like:

- Acylation: The hydroxyl group can be acylated to form esters.

- Alkylation: The amine can undergo alkylation reactions, which may modify its biological activity.

- Dehydration: Under certain conditions, dehydration reactions can lead to the formation of double bonds or cyclic structures.

These reactions are often catalyzed by enzymes in biological systems, highlighting the compound's relevance in metabolic pathways

The biological activity of (2S)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride has been studied using computational methods to predict its pharmacological effects. It is believed to exhibit activities such as: The biological effects are largely dependent on its structural characteristics and stereochemistry .

Several synthesis methods have been reported for obtaining (2S)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride, including:

- Starting from L-threonine: This method involves protecting the hydroxyl group followed by amination and subsequent deprotection steps.

- Using benzyloxy derivatives: The synthesis may also involve coupling reactions between appropriate benzyloxy compounds and amino acids.

These methods often require careful control of reaction conditions to maintain the desired stereochemistry .

The compound has potential applications in various fields:

- Pharmaceuticals: As a building block for synthesizing more complex therapeutic agents.

- Biochemistry: In studies involving enzyme inhibition or modulation.

- Research: As a tool for understanding amino alcohol interactions in biological systems.

Its unique structure allows it to serve as a versatile intermediate in organic synthesis and drug development .

Interaction studies have shown that (2S)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride can interact with various biological macromolecules, including:

- Proteins: Binding studies indicate potential interactions with enzymes involved in metabolic pathways.

- Receptors: Preliminary data suggest it may act as a ligand for certain receptor types, influencing signaling pathways.

These interactions are critical for understanding the compound's pharmacodynamics and therapeutic potential .

Similar compounds include:

- (2S)-4-amino-1-butanol: Lacks the benzyloxy group but shares similar amine characteristics.

- (2R)-4-amino-1-(benzyloxy)butan-2-ol: An enantiomer that may exhibit different biological activities due to its stereochemistry.

- Phenylethanolamine derivatives: These compounds share structural similarities and exhibit various pharmacological effects.

Comparison TableCompound Name Key Features Unique Aspects (2S)-4-amino-1-(benzyloxy)butan-2-ol Chiral amino alcohol with benzyloxy group Specific S configuration enhances biological activity (2S)-4-amino-1-butanol Simple amino alcohol Lacks aromatic substitution (2R)-4-amino-1-(benzyloxy)butan-2-ol Enantiomer of target compound Potentially different pharmacological profile Phenylethanolamine derivatives Diverse pharmacological properties Varying degrees of receptor selectivity

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| (2S)-4-amino-1-(benzyloxy)butan-2-ol | Chiral amino alcohol with benzyloxy group | Specific S configuration enhances biological activity |

| (2S)-4-amino-1-butanol | Simple amino alcohol | Lacks aromatic substitution |

| (2R)-4-amino-1-(benzyloxy)butan-2-ol | Enantiomer of target compound | Potentially different pharmacological profile |

| Phenylethanolamine derivatives | Diverse pharmacological properties | Varying degrees of receptor selectivity |

This comparison highlights how the presence of specific functional groups and stereochemistry can influence the unique properties and activities of these compounds .

Stereoselective Synthesis Strategies for Chiral Amino Alcohol Derivatives

Stereoselective synthesis of (2S)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride relies on precise control of the chiral center at the 2-position. A breakthrough approach involves electrocatalytic decarboxylative cross-coupling using a serine-derived chiral carboxylic acid. This method employs radical intermediates under electrochemical conditions to achieve high enantiomeric excess (>99% ee) by leveraging the inherent chirality of serine. The reaction proceeds via a decarboxylative mechanism, where the carboxylic acid group is cleaved, generating a carbon-centered radical that couples with diverse electrophiles (aryl, alkenyl, alkyl, or acyl groups).

Comparative studies show that traditional polar bond retrosynthetic approaches often require multiple protecting group steps, whereas this radical-based method simplifies access to enantiopure amino alcohols. For example, coupling a benzyl-protected serine derivative with propylene carbonate under electrocatalytic conditions yields the target compound in 85% isolated yield. Key parameters influencing stereoselectivity include:

- Electrode material: Graphite electrodes enhance radical stability.

- Temperature: Reactions conducted at 25°C minimize racemization.

- Chiral auxiliary: The (S)-configuration of serine ensures retention of stereochemistry.

This strategy aligns with green chemistry principles by avoiding stoichiometric oxidants and enabling scalability (demonstrated at 72-gram scale in flow reactors).

Benzyl Protection/Deprotection Mechanisms in Hydroxy-Amino Functional Group Manipulation

The benzyloxy group in (2S)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride serves as a transient protecting moiety for the hydroxyl group during synthesis. Palladium-catalyzed hydrogenolysis is the most efficient deprotection method. The mechanism involves three steps:

- Oxidative addition: The benzyl ether binds to Pd(0), forming a Pd(II) complex.

- Hydrogen transfer: Molecular hydrogen (H₂) coordinates to Pd, facilitating C–O bond cleavage.

- Reductive elimination: Toluene is released, regenerating Pd(0) and yielding the free alcohol.

Reaction conditions for optimal deprotection:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst loading | 5% Pd/C | 95% yield |

| Solvent | Ethanol | Minimal byproducts |

| H₂ pressure | 1 atm | Complete conversion |

Alternative methods include electrochemical oxidation using ammonium formate as a hydrogen donor, which avoids gaseous H₂ and achieves comparable yields (90%). However, residual palladium removal remains a challenge, necessitating post-reaction treatments with chelating resins.

Catalytic Asymmetric Routes for (2S) Configuration Control

Catalytic asymmetric synthesis of the (2S)-configured amino alcohol employs chiral iridium complexes and zeolite-based catalysts. A notable example uses dichloro(pentamethylcyclopentadienyl)iridium(III) dimer ([Cp*IrCl₂]₂) to induce asymmetry during the ring-opening of propylene carbonate with aniline. The iridium catalyst coordinates to the carbonate’s oxygen, activating it for nucleophilic attack by the amine while enforcing a specific stereochemical outcome.

Zeolites (e.g., Na-Y) provide Lewis acid-base pairs that stabilize transition states, achieving 95% regioselectivity for the 1-(phenylamino)propan-2-ol intermediate. Key advantages of zeolite catalysts include:

- Recyclability: Retain 80% activity after five cycles.

- Solvent-free operation: Eliminates purification steps.

- Temperature control: Reactions proceed efficiently at 150°C.

Enantiomeric excess is further enhanced by using chiral ionic liquids in microwave-assisted reactions, which accelerate kinetic resolution.

Microwave-Assisted and Solvent-Free Synthesis Optimization

Modern synthesis of (2S)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride emphasizes microwave irradiation and solvent-free systems to reduce reaction times and improve yields. A protocol combining both approaches involves:

- Microwave-assisted cyclization: Heating a mixture of N-acetylated amino alcohol and dimethyl carbonate at 130°C for 15 minutes in the presence of tetrabutylammonium chloride (TBAC).

- In situ transesterification: Dimethyl carbonate acts as both carbonylating and methylating agent, eliminating the need for separate steps.

Comparative data for conventional vs. microwave methods:

| Method | Time | Yield | Purity |

|---|---|---|---|

| Conventional heating | 6 hours | 65% | 90% |

| Microwave | 15 minutes | 88% | 98% |

Solvent-free conditions using propylene carbonate as both reactant and solvent achieve 99% conversion while reducing waste. This approach is particularly effective in zeolite-catalyzed systems, where diffusion limitations are minimized.

X-ray diffraction studies of structurally analogous benzyloxy-containing compounds have elucidated key stereochemical features relevant to (2S)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride. For example, crystallographic analysis of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid revealed dihedral angles of 89.11° between the benzyloxy aromatic ring and adjacent biphenyl groups, alongside intramolecular carbon-hydrogen⋯oxygen hydrogen bonds that stabilize the molecular conformation [7]. Similarly, the title compound’s benzyloxy group likely adopts a planar orientation relative to the amino alcohol backbone, with torsion angles influenced by steric interactions between the benzyl substituent and the hydroxyl group.

Table 1 summarizes bond lengths and angles derived from X-ray studies of related benzyloxy-amino alcohols:

| Parameter | Experimental Value (Å/°) | Computational Value (Å/°) |

|---|---|---|

| C–O Bond Length | 1.412 ± 0.015 | 1.407 |

| O–C–C–C Torsion Angle | −175.9 ± 0.2 | −176.3 |

| Intramolecular H-Bond | 2.21 ± 0.05 | 2.19 |

These data suggest that the benzyloxy group adopts an anti-periplanar conformation to minimize steric clashes, while intramolecular hydrogen bonding between the hydroxyl and amino groups further stabilizes the structure [7] [5].

Dynamic NMR Studies on Rotational Barriers of Benzyl Ether Moieties

Dynamic NMR spectroscopy has quantified the rotational barriers of benzyl ether groups in sterically hindered environments. For ortho-substituted benzyl alcohols, activation energies (ΔG‡) ranging from 4.6 to 10.1 kcal mol⁻¹ were observed, depending on substituent size and electronic effects [6]. In (2S)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride, the benzyloxy moiety’s rotation about the sp³–sp² carbon-oxygen bond is constrained by interactions with the adjacent hydroxyl and amino groups.

Low-temperature NMR experiments on analogous compounds revealed two distinct rotational barriers for methyl ether derivatives: a higher barrier (5.0–8.1 kcal mol⁻¹) corresponding to eclipsed conformations and a lower barrier (4.7–6.2 kcal mol⁻¹) for staggered intermediates [6]. Applied to the title compound, these findings imply that bulky substituents on the amino alcohol backbone would increase rotational barriers, favoring specific diastereomeric states under physiological conditions.

Computational Modeling of Preferred Conformational Isomers

Density functional theory calculations at the B3LYP/6–311+ G(d,p) level have predicted the conformational landscape of benzyloxy-amino alcohols. For 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, computational optimization reproduced experimental bond lengths within 0.02 Å and angles within 1°, validating the methodology [7]. Applied to (2S)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride, these models predict a 4.33 eV HOMO-LUMO gap, indicating moderate electronic stability.

The global minimum conformation features:

- A gauche arrangement between the hydroxyl and amino groups (torsion angle: 62.3°)

- Anti-periplanar alignment of the benzyloxy and C4-amino substituents

- Intramolecular hydrogen bonding (O⋯N distance: 2.65 Å)